molecular formula C18H26N2O5S B12131618 Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B12131618
M. Wt: 382.5 g/mol
InChI Key: SGWMLXTVRJHXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reaction steps .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it might inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate
  • This compound

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Dimethyl 5-{[3-(azepan-1-yl)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene core substituted with two carboxylate groups and a propanoyl group linked through an azepane moiety. This structural configuration is believed to contribute to its biological properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which can protect cells from oxidative stress.

Antitumor Activity

Several studies have investigated the antitumor potential of this compound. For instance:

  • Cell Line Studies : The compound has shown significant growth inhibition against various cancer cell lines. The MTT assay indicated that it effectively reduces cell viability in a dose-dependent manner.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)12

Antimicrobial Activity

In addition to its antitumor effects, this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 500 to 1000 µg/mL.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus500
Escherichia coli1000

Case Study 1: Antitumor Efficacy in Animal Models

A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxicity at therapeutic doses.

Case Study 2: Synergistic Effects with Other Anticancer Agents

Research indicates that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapies. For example, combining it with doxorubicin resulted in improved survival rates in preclinical models.

Research Findings

Recent investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics. Studies utilizing high-performance liquid chromatography (HPLC) have confirmed its stability under physiological conditions.

Properties

Molecular Formula

C18H26N2O5S

Molecular Weight

382.5 g/mol

IUPAC Name

dimethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H26N2O5S/c1-12-14(17(22)24-2)16(26-15(12)18(23)25-3)19-13(21)8-11-20-9-6-4-5-7-10-20/h4-11H2,1-3H3,(H,19,21)

InChI Key

SGWMLXTVRJHXJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CCN2CCCCCC2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.